molecular formula C15H19N5 B11848241 6-(4-Benzylpiperazin-1-yl)pyrimidin-4-amine

6-(4-Benzylpiperazin-1-yl)pyrimidin-4-amine

Cat. No.: B11848241
M. Wt: 269.34 g/mol
InChI Key: YKFGKRIQWYBHHH-UHFFFAOYSA-N
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Description

6-(4-Benzylpiperazin-1-yl)pyrimidin-4-amine (CAS 81746-04-5) is a chemical compound offered with a purity of 95% . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures. The piperazine-pyrimidine core of this molecule is a privileged structure in medicinal chemistry, frequently serving as a key pharmacophore in the development of biologically active compounds. Piperazine derivatives are extensively explored in pharmaceutical research for their favorable physicochemical properties and ability to interact with various biological targets . For instance, structurally related compounds featuring benzylpiperazine and heterocyclic systems are investigated in diverse areas, including as potential positive allosteric modulators for targets like TrkB for neurodegenerative diseases , and as core scaffolds in developing novel antibacterial agents . Researchers may value 6-(4-Benzylpiperazin-1-yl)pyrimidin-4-amine as a versatile building block or intermediate for synthesizing more complex molecules, or as a candidate for screening in novel drug discovery programs.

Properties

Molecular Formula

C15H19N5

Molecular Weight

269.34 g/mol

IUPAC Name

6-(4-benzylpiperazin-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C15H19N5/c16-14-10-15(18-12-17-14)20-8-6-19(7-9-20)11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2,(H2,16,17,18)

InChI Key

YKFGKRIQWYBHHH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Benzylpiperazin-1-yl)pyrimidin-4-amine typically involves the reaction of 4-chloropyrimidine with 1-benzylpiperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for 6-(4-Benzylpiperazin-1-yl)pyrimidin-4-amine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Benzylpiperazin-1-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

6-(4-Benzylpiperazin-1-yl)pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-Benzylpiperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidin-4-amine Derivatives with Piperazine/Piperidine Substitutions

The following table compares key structural and molecular features of 6-(4-benzylpiperazin-1-yl)pyrimidin-4-amine with related compounds:

Compound Name Substituent at 6-position Additional Substituents Molecular Formula Molecular Weight Key Features/Applications
6-(4-Benzylpiperazin-1-yl)pyrimidin-4-amine 4-Benzylpiperazine None C₁₅H₂₀N₆* ~284.36 Potential kinase modulation
6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine 4-Methylpiperazine None C₉H₁₄N₆ 206.25 Simplified analog; likely improved solubility
6-(4-Isopropylpiperazin-1-yl)-N-methylpyrimidin-4-amine 4-Isopropylpiperazine N-Methyl at 4-position C₁₂H₂₁N₅ 235.33 Increased lipophilicity; potential CNS activity
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Piperidine Methyl at 4-position C₁₀H₁₆N₄ 192.26 Reduced basicity (piperidine vs. piperazine)
6-(Tert-butyl)pyrimidin-4-amine Tert-butyl None C₈H₁₃N₃ 151.21 High steric bulk; possible metabolic stability

*Inferred from structural analysis.

Key Observations:
  • Piperazine vs. Piperidine : Piperazine (two nitrogen atoms) enhances hydrogen-bonding capacity and basicity compared to piperidine (one nitrogen), influencing target binding .
  • Biological Implications : Piperazine-containing compounds are frequently used in kinase inhibitors (e.g., imatinib analogs), suggesting the benzylpiperazine moiety may target similar pathways .

Fused-Ring Pyrimidine Derivatives

Several analogs replace the pyrimidine core with fused heterocycles, altering pharmacodynamic profiles:

Compound Name (CAS/Example) Core Structure Substituents Molecular Weight Applications
HY-10045 (497839-62-0) Pyrrolo[2,3-d]pyrimidin-4-amine 4-[(4-Ethylpiperazinyl)methyl]phenyl group 440.58 Kinase inhibition (e.g., AEE788 analog)
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (878063-77-5) Pyrazolo[3,4-d]pyrimidin-4-amine Benzylpiperazine, 3-chloro-4-methoxyphenyl 463.96 Anticancer candidate (kinase targeting)
N-{(E)-[4-(Benzyloxy)phenyl]methylene}-4-phenylpiperazin-1-amine Pyrimidine-Schiff base hybrid Benzyloxy-phenylmethylene, phenylpiperazine ~389.45* Structural uniqueness for covalent binding

*Calculated based on formula.

Key Observations:
  • Fused Cores : Pyrazolo- or pyrrolo-pyrimidine systems enhance planar rigidity, improving affinity for ATP-binding pockets in kinases .
  • Bulkier Substituents : The 3-chloro-4-methoxyphenyl group in 878063-77-5 may enhance selectivity for specific kinase isoforms .

Research Findings and Trends

  • Synthetic Accessibility : highlights the synthesis of pyrimidine analogs via nucleophilic substitution, suggesting feasible routes for the target compound .
  • Therapeutic Potential: Substituted pyrimidin-4-amine derivatives are patented for cardiovascular and renal diseases () and hyperproliferative disorders (), indicating broad applicability .
  • Structural Insights : Crystal structure data () reveal that substituents at the 6-position influence molecular packing and stability, which correlates with bioavailability .

Biological Activity

6-(4-Benzylpiperazin-1-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and diverse biological activities. This compound combines a pyrimidine ring with a benzylpiperazine moiety, which enhances its pharmacological properties. The molecular formula of this compound is C16_{16}H20_{20}N4_{4}, and it has a molecular weight of 298.39 g/mol.

Antimicrobial Activity

Research indicates that 6-(4-benzylpiperazin-1-yl)pyrimidin-4-amine exhibits significant antimicrobial activity . In vitro studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has also been explored for its anticancer properties . It acts as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy, particularly in BRCA1-mutant cells . The structure-activity relationship (SAR) studies suggest that modifications to the benzylpiperazine group may enhance its efficacy against specific cancer types.

Structure-Activity Relationship (SAR)

The SAR studies have identified several derivatives of 6-(4-benzylpiperazin-1-yl)pyrimidin-4-amine that exhibit varying degrees of biological activity. The following table summarizes some related compounds and their unique structural features:

Compound NameStructure FeaturesUnique Aspects
6-(4-Methylpiperazin-1-yl)pyrimidin-4-amineContains a methyl group instead of benzylMay exhibit different pharmacological profiles due to steric effects
6-(4-Benzylpiperidin-1-yl)pyrimidin-4-amineSubstituted with piperidine instead of piperazinePotentially different receptor interactions due to ring structure
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(o-tolyloxy)acetamideIncludes an acetamide groupOffers insights into modifications that enhance solubility and activity

Study on Antimicrobial Activity

A study conducted by researchers demonstrated the effectiveness of 6-(4-benzylpiperazin-1-yl)pyrimidin-4-amine against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antimicrobial potential.

PARP Inhibition Study

In another research effort, the compound was tested for its ability to inhibit PARP enzymes. Results showed that it had low nanomolar IC50_{50} values against PARP-1 and PARP-2, suggesting high potency as a PARP inhibitor. This finding is particularly relevant for developing treatments for cancers associated with BRCA mutations .

Q & A

Advanced Research Question

  • SwissADME : Predicts logP, solubility, and CYP450 interactions.
  • Molecular dynamics (MD) simulations : Evaluate membrane permeability (e.g., POPC bilayer models).
  • ProTox-II : Estimates toxicity endpoints (e.g., hepatotoxicity risk) .

How does structural modification of the benzyl or piperazine group affect pharmacological activity?

Advanced Research Question
SAR (Structure-Activity Relationship) studies reveal:

ModificationImpactExample
Benzyl substitution Electron-withdrawing groups (e.g., -NO2) reduce solubility but enhance kinase binding .4-Nitrobenzyl analog shows 10× higher IC50 vs. wild type.
Piperazine methylation N-Methylation improves metabolic stability but decreases CNS penetration .Methylated derivative has 2× longer t1/2 in liver microsomes.

What analytical techniques quantify trace impurities in synthesized batches?

Basic Research Question

  • UPLC-MS/MS : Detects impurities at ppm levels (e.g., residual Pd catalysts).
  • ICP-MS : Quantifies heavy metals (ICH Q3D compliance).
  • Chiral HPLC : Ensures enantiopurity if asymmetric synthesis is used .

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